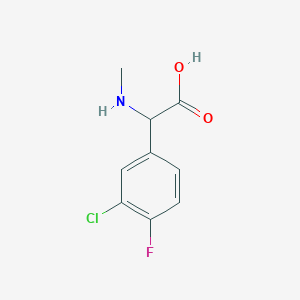
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid is an organic compound that belongs to the class of amino acids. This compound features a phenyl ring substituted with chlorine and fluorine atoms, and an amino acid moiety with a methylamino group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with a suitable acylating agent to form an intermediate.
Amino Acid Formation: The intermediate is then reacted with glycine or a glycine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid would depend on its specific biological target. Generally, such compounds might:
Bind to Receptors: Interact with specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: Inhibit the activity of enzymes by binding to their active sites.
Pathway Modulation: Affect cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloro-4-fluorophenyl)acetic acid: Lacks the methylamino group.
2-(4-Fluorophenyl)-2-(methylamino)acetic acid: Lacks the chlorine atom.
2-(3-Chlorophenyl)-2-(methylamino)acetic acid: Lacks the fluorine atom.
Uniqueness
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, along with the methylamino group. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C9H9ClFNO2 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H9ClFNO2/c1-12-8(9(13)14)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3,(H,13,14) |
Clé InChI |
FGBZYTGICXXZGG-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=CC(=C(C=C1)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















